Product packaging for 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one(Cat. No.:)

5-Amino-1-benzyl-3-methylpyridin-2(1H)-one

Cat. No.: B12078168
M. Wt: 214.26 g/mol
InChI Key: HPNAZONDROASIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-1-benzyl-3-methylpyridin-2(1H)-one is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the pyridinone class of heterocyclic scaffolds, which are recognized as privileged structures in drug discovery due to their ability to serve as versatile bioisosteres for amides, pyridines, and pyrimidines . The pyridinone core is a key feature in several FDA-approved therapeutics and is valued for its hydrogen-bonding capacity, which facilitates key interactions with biological targets . This specific derivative is characterized by its molecular formula and features a benzyl group at the N-1 position and a methyl group at the C-3 position. The 5-amino substitution provides a handle for further chemical derivatization, making it a valuable building block for fragment-based drug design and the synthesis of more complex molecular libraries . Researchers utilize this compound to explore structure-activity relationships (SAR) in the development of novel bioactive molecules. Pyridinone-based compounds have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antitumor, antimicrobial, and anti-inflammatory effects, highlighting the scaffold's utility across multiple therapeutic areas . This product is provided for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the associated safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B12078168 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-amino-1-benzyl-3-methylpyridin-2-one

InChI

InChI=1S/C13H14N2O/c1-10-7-12(14)9-15(13(10)16)8-11-5-3-2-4-6-11/h2-7,9H,8,14H2,1H3

InChI Key

HPNAZONDROASIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN(C1=O)CC2=CC=CC=C2)N

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Amino 1 Benzyl 3 Methylpyridin 2 1h One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including complex heterocyclic systems like pyridinone derivatives. beilstein-journals.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For compounds such as 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridinone ring and the integrity of the benzyl (B1604629) and methyl groups.

Proton NMR (¹H-NMR) Chemical Shift Analysis

Proton NMR (¹H-NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding experienced by each proton.

In the ¹H-NMR spectrum of a compound like this compound, distinct signals are expected for the protons of the benzyl group, the methyl group, the amino group, and the pyridinone ring. The benzylic protons (CH₂) typically appear as a singlet, with a chemical shift influenced by the adjacent nitrogen and phenyl ring. ugm.ac.id The methyl group protons also present as a singlet in a region characteristic for methyl groups attached to a double bond. The protons on the phenyl ring will exhibit multiplets in the aromatic region of the spectrum. ugm.ac.id The protons on the pyridinone ring itself will have chemical shifts and coupling patterns that are highly diagnostic of their relative positions. The amino group protons may appear as a broad singlet, and its chemical shift can be solvent-dependent.

Proton Type Expected Chemical Shift Range (δ, ppm) Multiplicity
Pyridinone Ring Protons6.0 - 8.5Doublet, Singlet
Benzyl Phenyl Protons7.2 - 7.5Multiplet
Benzylic CH₂ Protons~5.0Singlet
Amino (NH₂) ProtonsBroad, variableSinglet (broad)
Methyl (CH₃) Protons~2.0Singlet

This table presents generalized expected chemical shift ranges. Actual values can vary based on solvent and specific molecular structure.

Carbon-13 NMR (¹³C-NMR) Characterization

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, the ¹³C-NMR spectrum will show signals for the carbonyl carbon (C=O) of the pyridinone ring at a significantly downfield chemical shift, typically in the range of 160-180 ppm. nih.gov The carbons of the aromatic benzyl ring and the pyridinone ring will appear in the aromatic region (approximately 110-150 ppm). nih.govmdpi.com The benzylic carbon and the methyl carbon will have characteristic upfield shifts. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are often employed to correlate each carbon atom with its directly attached proton(s), aiding in definitive assignments. mdpi.comnih.gov

Carbon Type Expected Chemical Shift Range (δ, ppm)
Carbonyl (C=O)160 - 170
Pyridinone & Benzyl Ring Carbons (Aromatic C & C=C)110 - 150
Benzylic CH₂ Carbon50 - 60
Methyl (CH₃) Carbon15 - 25

This table presents generalized expected chemical shift ranges. Actual values can vary based on solvent and specific molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are valuable tools for identifying functional groups and investigating the electronic properties of molecules.

Vibrational Band Assignment from IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent method for functional group identification.

In the IR spectrum of this compound, the presence of the amino (NH₂) group will be indicated by stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net The carbonyl (C=O) group of the pyridinone ring will exhibit a strong absorption band typically between 1640 and 1690 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzyl CH₂ groups will appear just below 3000 cm⁻¹. Bending vibrations for the N-H and C-H bonds, as well as C=C and C-N stretching vibrations, will be present in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Functional Group Characteristic Vibrational Frequency (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
C-H Stretch (Aromatic)> 3000
C-H Stretch (Aliphatic)< 3000
C=O Stretch (Amide/Pyridinone)1640 - 1690
C=C Stretch (Aromatic)1450 - 1600
N-H Bend (Amino)1550 - 1650

This table presents generalized expected vibrational frequencies. Actual values can be influenced by the molecular environment.

Electronic Transitions and Absorption Profiles via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The highly conjugated system of the pyridinone ring fused with the benzyl group will result in strong absorptions in the UV region. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted pyridinone core. The specific λ_max values and their corresponding molar absorptivities (ε) are key parameters for characterizing the electronic structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound.

For this compound, HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺ in positive ion mode) with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of C₁₃H₁₅N₂O. rsc.org The high resolution of the measurement distinguishes the target compound from other molecules that may have the same nominal mass but different elemental compositions. This technique provides the definitive confirmation of the molecular formula established through NMR and IR analyses.

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Following a comprehensive search for scholarly articles and data pertaining to the computational and theoretical investigations of this compound, it has been determined that there is no specific published research available that covers the detailed analyses requested in the provided outline. Searches for Density Functional Theory (DFT) studies, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, global reactivity descriptors, vibrational frequency calculations, and NMR chemical shift predictions specifically for this compound did not yield any relevant scientific literature.

The creation of a thorough, informative, and scientifically accurate article as per the user's instructions is contingent on the availability of such dedicated research. Without these foundational studies, it is not possible to generate the content for the specified sections and subsections, including data tables and detailed research findings, while adhering to the strict requirement of focusing solely on this compound.

Computational and Theoretical Investigations of 5 Amino 1 Benzyl 3 Methylpyridin 2 1h One

Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of chemical reactions. nih.govresearchgate.net Such studies can map out the entire energy landscape of a reaction, identifying the most plausible pathways, the structures of transient intermediates, and the energy required to overcome reaction barriers.

The synthesis of substituted pyridinones like 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one can often be achieved through multi-component reactions. Theoretical studies are instrumental in dissecting these complex transformations. For instance, a plausible synthetic route could involve the condensation of an enamine, an α,β-unsaturated nitrile, and other precursors.

Computational modeling of a similar multi-step pyridine (B92270) synthesis has shown that the reaction proceeds through several key stages:

Initial Condensation: Formation of key reactive intermediates from the starting materials. nih.gov

Michael Addition: A crucial carbon-carbon bond-forming step where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov

Cyclization: The molecule folds onto itself to form the core heterocyclic ring. nih.gov

Aromatization: The final step, often involving dehydration or oxidation, to yield the stable pyridinone ring system. nih.gov

DFT calculations can model each of these steps, confirming the structure of each intermediate and ensuring the proposed pathway is energetically feasible. nih.gov

A critical aspect of reaction mechanism studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the rate of a chemical reaction. ucsb.edu Computational methods like DFT can locate these first-order saddle points on the potential energy surface and calculate their associated energy barriers (activation energies). nih.govucsb.edu

Table 1: Illustrative Energy Barriers for a Multi-Step Pyridine Synthesis (Data adapted from a similar theoretical study)

Reaction Step Description Relative Gibbs Free Energy (kcal/mol) Activation Energy (kcal/mol)
Step 1 Michael Addition -25.5 15.2
Step 2 Cyclization (Rate-Determining) -15.0 30.8
Step 3 Proton Transfer -40.1 10.5
Step 4 Aromatization -65.7 5.4

This table presents example data from a DFT study on a related pyridine synthesis to illustrate the type of information gained from transition state analysis. nih.gov

A key validation for a correctly identified transition state is a frequency calculation, which must yield exactly one imaginary frequency. youtube.comarxiv.org The motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, showing atoms moving from the reactant structure through the transition state to the product structure. youtube.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and behavior of molecules over time. nih.gov This technique is invaluable for understanding how a molecule like this compound behaves in a dynamic environment, such as in different solvents or when interacting with a biological target. researchgate.netnih.gov

The three-dimensional shape, or conformation, of a molecule is not static and can be heavily influenced by its environment. MD simulations can explore the conformational landscape of a molecule in various solvents, from polar (like water) to non-polar (like chloroform, mimicking a lipid environment). This is particularly relevant for predicting a molecule's physicochemical properties, such as solubility and membrane permeability. nih.gov

For a molecule to be orally bioavailable or to cross the cell membrane to reach an intracellular target, it must effectively transition from the aqueous environment of the bloodstream into the lipid bilayer of the cell membrane. nih.gov Simulations can reveal stable conformations in both environments and the dynamics of the transition. For example, a molecule might adopt a conformation that exposes its polar groups in water while folding to shield them and expose hydrophobic surfaces within a lipid environment. Analysis of parameters like the root-mean-square deviation (RMSD) over the simulation time indicates the stability of different conformations. researchgate.net

Given that structurally similar quinolinium molecules like 5-amino-1MQ are known inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), it is plausible that this compound could be investigated for similar activity. nih.govpeptidesciences.com Computational studies are central to understanding and predicting such interactions.

The process typically involves two main stages:

Molecular Docking: A computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a protein target. nih.govnih.gov Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces, identifying the most likely binding mode. Studies on NNMT inhibitors have used docking to place molecules within the enzyme's active site, which has both a substrate (nicotinamide) binding pocket and a cofactor (S-adenosyl-L-methionine) binding pocket. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run on the protein-ligand complex to assess the stability of the predicted binding pose and to observe the detailed interaction dynamics over time (e.g., 100-150 ns). researchgate.netnih.gov These simulations can reveal crucial information, such as which amino acid residues form stable hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the inhibitor. nih.gov Co-crystal structures of inhibitors bound to NNMT have validated that they can occupy both the substrate and cofactor binding sites, confirming the predictions from docking and MD studies. nih.gov

Table 2: Key Amino Acid Residues in the NNMT Active Site and Their Interactions with Inhibitors (Based on Computational and Structural Studies)

Interacting Residue Location/Role Type of Interaction Reference
Tyr20 Forms part of the binding pocket π-π stacking with aromatic rings nih.gov
Phe144 Part of the cofactor binding site Hydrophobic interactions nih.gov
Gly76, Gly78 Forms hydrogen bonds Hydrogen bonding with ligand nih.gov
Asp170 Interacts with cofactor mimic Salt bridge/Hydrogen bonding nih.gov
Met164 Lines the binding pocket Hydrophobic/van der Waals forces nih.gov

This table summarizes key interactions identified in structural and computational studies of various inhibitors with the NNMT enzyme.

These theoretical investigations are fundamental in modern drug discovery, allowing for the rational design and optimization of new therapeutic agents by providing atomic-level insight into their synthesis and biological function. rsc.orgnih.gov

Future Research Directions and Applications in Chemical Biology

Exploration of Novel Synthetic Routes for Diversification of Aminopyridin-2(1H)-one Structures

The future development of 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one and its analogs hinges on the creation of diverse chemical libraries. To this end, research into novel and efficient synthetic routes is paramount. While general methods for pyridinone synthesis exist, such as the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes nih.gov or the cyclization of 2-chloropyridine (B119429) derivatives , future work should focus on methods that allow for the specific and varied functionalization of the aminopyridin-2(1H)-one core.

Key areas for exploration include:

Late-stage functionalization: Developing reactions that can modify the core structure after its initial synthesis. This would enable the rapid generation of a wide array of derivatives from a common intermediate.

Multi-component reactions (MCRs): Designing one-pot reactions that bring together multiple simple starting materials to construct complex pyridinone structures in a single step. researchgate.net This approach is highly efficient and aligns with the principles of green chemistry.

Flow chemistry: Utilizing continuous flow reactors for the synthesis of aminopyridin-2(1H)-one derivatives. This technology can offer improved reaction control, scalability, and safety.

The ability to easily modify the substituents at the N1 (benzyl), C3 (methyl), and C5 (amino) positions, as well as the remaining positions on the pyridine (B92270) ring, will be crucial for systematically exploring the structure-activity relationships (SAR) of this compound class.

Advanced Computational Modeling for Predictive Activity and Mechanism Elucidation

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. For this compound, advanced computational modeling can provide significant insights. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity index analysis (CoMSIA) have been successfully applied to other pyridin-2-one inhibitors to build predictive models of their biological activity. nih.gov

Future computational studies on this compound could focus on:

Target Identification: Using inverse docking or pharmacophore modeling to screen for potential biological targets of the compound.

Binding Mode Analysis: Performing molecular dynamics (MD) simulations to understand how the compound interacts with its putative targets at an atomic level. This can reveal key interactions that are crucial for its activity and guide the design of more potent analogs. nih.gov

ADME Prediction: Calculating absorption, distribution, metabolism, and excretion (ADME) properties to assess the drug-likeness of novel derivatives early in the discovery process. nih.gov

These computational approaches can help to prioritize the synthesis of new compounds and provide a theoretical framework for understanding their mechanism of action.

Development of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. Given the potential for pyridin-2(1H)-ones to interact with a variety of biological targets, this compound could be developed into a valuable chemical probe. For instance, some pyridinone derivatives have been identified as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in certain cancers. nih.govnih.gov

The development of this compound as a chemical probe would involve:

Affinity and Selectivity Profiling: Systematically testing the compound against a broad panel of enzymes and receptors to identify its primary biological target(s) and assess its selectivity.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays would be needed to elucidate how the compound modulates the target's function.

Structural Modification for Probing: Synthesizing derivatives with tags (e.g., fluorescent dyes, biotin) or photo-crosslinking groups to enable visualization and identification of its binding partners within cells.

A well-characterized chemical probe based on this scaffold could be a powerful tool for dissecting complex biological pathways.

Investigation of Multitargeting Capabilities of Pyridin-2(1H)-one Scaffolds

The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases. The pyridine scaffold is known for its clinical diversity and its presence in a wide range of FDA-approved drugs. rsc.org The pyridin-2(1H)-one core itself has been associated with a variety of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov

Future research could intentionally explore the multitargeting capabilities of this compound and its derivatives. This would involve:

Systems Biology Approaches: Using transcriptomics, proteomics, and other "omics" technologies to understand the global effects of the compound on cellular networks.

Rational Design of Multitarget Ligands: Intentionally designing derivatives that can potently and selectively interact with two or more disease-relevant targets. For example, a compound could be engineered to inhibit both a key enzyme and a signaling receptor involved in a particular cancer.

This strategy could lead to the development of more effective therapeutics with improved efficacy and a lower likelihood of developing resistance.

Integration with Fragment-Based Drug Discovery and Biomolecular Mimicry Concepts

The pyridin-2(1H)-one scaffold is well-suited for modern drug discovery paradigms such as fragment-based drug discovery (FBDD) and biomolecular mimicry. nih.gov

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules ("fragments") that bind to a biological target are identified and then grown or linked together to create a more potent lead compound. The 5-amino-3-methylpyridin-2(1H)-one core could serve as an excellent starting fragment. High-throughput screening of fragment libraries containing this core against various targets could identify initial hits for further optimization. The discovery of a 5-chloro-3-hydroxypyridin-2(1H)-one as a chelating ligand for influenza polymerase acidic (PA) endonuclease through fragment screening highlights the potential of this approach. nih.gov

Biomolecular Mimicry: The pyridinone ring can act as a bioisostere for other chemical groups found in nature, such as amides, phenols, or various heterocyclic rings. nih.gov This allows it to mimic the structure of natural ligands and interact with their biological targets. The hydrogen bond donor and acceptor capabilities of the pyridinone moiety are key to this mimicry. nih.gov Future research could explore how the this compound structure can be used to mimic the binding motifs of peptides or other biomolecules to disrupt protein-protein interactions or inhibit enzymes.

By integrating these advanced concepts, the full potential of the this compound scaffold in chemical biology and drug discovery can be unlocked.

Q & A

Q. What are the standard synthetic routes for 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of pyridinone cores. For example:

Amination : Introduce the amino group via nucleophilic substitution or catalytic coupling.

Benzylation : Use benzyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions.

Methylation : Employ methylating agents like methyl iodide or dimethyl sulfate.
Intermediates are characterized using 1H/13C NMR (e.g., δ 3.86 ppm for methyl groups in pyridinones) and LC-MS for mass confirmation .

Step Reagents/ConditionsKey Spectral Data (NMR)
AminationNH₃, Pd/C, 80°Cδ 5.2 ppm (NH₂, broad)
BenzylationBenzyl chloride, K₂CO₃, DMFδ 4.8 ppm (CH₂Ph)
MethylationCH₃I, NaH, THFδ 2.1 ppm (CH₃)

Q. How is the compound’s structural integrity validated using crystallography?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL) refine atomic coordinates and thermal parameters. Key steps:

  • Crystal mounting and data collection (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution via direct methods (SHELXS) and refinement (SHELXL) with R-factor < 0.05 for high reliability .

Q. What analytical techniques ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC : Use a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm.
  • TGA/DSC : Confirm thermal stability (decomposition >200°C).
  • Elemental Analysis : Match calculated vs. observed C, H, N content (±0.3%) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data.
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.
  • DFT Calculations : Optimize molecular geometry (e.g., Gaussian 09) and simulate NMR shifts .

Q. What experimental design optimizes yield in large-scale synthesis?

Methodological Answer: Apply Design of Experiments (DoE) to variables:

  • Temperature (60–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs).
  • Use a Box-Behnken model to identify interactions and maximize yield (e.g., 85% at 80°C, 8 mol% catalyst) .

Q. How to investigate the compound’s reactivity using computational methods?

Methodological Answer:

  • DFT Studies : Calculate Fukui indices to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) .

Q. What mechanistic insights explain byproduct formation during synthesis?

Methodological Answer:

  • LC-MS Tracking : Identify byproducts (e.g., dimerization products at m/z 350).
  • Isotope Labeling : Use ¹³C-labeled reagents to trace reaction pathways.
  • Kinetic Profiling : Monitor intermediates via in-situ IR spectroscopy .

Q. How to address discrepancies in biological activity across assay models?

Methodological Answer:

  • Dose-Response Curves : Compare IC₅₀ values in cell-free vs. cell-based assays.
  • Metabolite Screening : Use LC-HRMS to detect degradation products.
  • Receptor Binding Assays : Validate target engagement via SPR or ITC .

Data Management & Safety

Q. What protocols mitigate risks when handling reactive intermediates?

Methodological Answer:

  • Glovebox Use : For air-sensitive steps (e.g., Grignard reactions).
  • PPE : Nitrile gloves, goggles, and fume hoods for brominated intermediates (WGK 3 hazard) .

Q. How to curate and share crystallographic data for reproducibility?

Methodological Answer:

  • Deposit CIF files in the Cambridge Structural Database (CSD).
  • Include refinement parameters (R1, wR2) and checkCIF reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.